molecular formula C21H15N3O B5694298 N-[3-(2-quinoxalinyl)phenyl]benzamide

N-[3-(2-quinoxalinyl)phenyl]benzamide

Cat. No. B5694298
M. Wt: 325.4 g/mol
InChI Key: GYGHXQCTMUNVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-quinoxalinyl)phenyl]benzamide is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as GSK1521498, and it is a potent and selective antagonist of the orexin-1 receptor. The orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure.

Scientific Research Applications

N-[3-(2-quinoxalinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potential as a treatment for insomnia, narcolepsy, and other sleep disorders. It has also been studied for its potential as a treatment for obesity and other metabolic disorders. Additionally, this compound has been studied for its potential as a treatment for drug addiction and other psychiatric disorders.

Mechanism of Action

N-[3-(2-quinoxalinyl)phenyl]benzamide is a selective antagonist of the orexin-1 receptor. The orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the activity of the orexin-1 receptor, this compound can modulate these physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to decrease wakefulness and increase sleep in animal models. It has also been shown to decrease food intake and increase energy expenditure. Additionally, this compound has been shown to decrease drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(2-quinoxalinyl)phenyl]benzamide in lab experiments include its high potency and selectivity for the orexin-1 receptor. This compound has also been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle this compound safely.

Future Directions

There are many potential future directions for research on N-[3-(2-quinoxalinyl)phenyl]benzamide. Some potential areas of research include further studies on the effects of this compound on sleep and wakefulness, appetite and energy expenditure, and drug addiction. Additionally, there is potential for the development of new drugs based on the structure of this compound that may have improved efficacy and safety profiles. Finally, there is potential for the development of new therapeutic approaches that target the orexin-1 receptor and other neuropeptide receptors involved in the regulation of sleep, appetite, and energy expenditure.

Synthesis Methods

The synthesis of N-[3-(2-quinoxalinyl)phenyl]benzamide involves the reaction of 2-bromoquinoxaline with 3-aminophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(15-7-2-1-3-8-15)23-17-10-6-9-16(13-17)20-14-22-18-11-4-5-12-19(18)24-20/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGHXQCTMUNVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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